2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile
Description
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is a nitrogen-rich heterocyclic compound characterized by an imidazo[1,2-a]pyridine core. The molecule features a carbonitrile group at position 6 and a (methylamino)methyl substituent at position 2. Its molecular formula is C₁₀H₁₁N₅, with a molecular weight of 201.23 g/mol. This compound is of interest due to its structural similarity to bioactive imidazo[1,2-a]pyridines, which exhibit antimicrobial, anticancer, and antiprotozoal activities .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(methylaminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3 |
InChI Key |
BAFWRFFNAOOOSM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction: Imidazo[1,2-a]pyridine Synthesis
The key step in preparing 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is the formation of the imidazo[1,2-a]pyridine bicyclic system. Several synthetic strategies are reported:
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction :
This multicomponent reaction involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide under acid catalysis to directly afford imidazo[1,2-a]pyridine derivatives. The reaction is efficient, one-pot, and atom-economical, often catalyzed by heteropolyacids such as phosphomolybdic acid or phosphotungstic acid under mild conditions (e.g., ethanol solvent, microwave heating). Yields range from moderate to excellent (23–99%) depending on substituents and conditions.Condensation and Cyclization Routes :
Classical methods involve condensation of 2-aminopyridine derivatives with α-haloketones or α-ketoesters, followed by cyclization to form the fused imidazo ring. This approach allows for variation in substituents at different ring positions.Transition Metal-Catalyzed Coupling and Cyclization :
Copper- or palladium-catalyzed reactions have been used to build the imidazo[1,2-a]pyridine core with high regioselectivity and functional group tolerance.
Introduction of the Carbonitrile Group at the 6-Position
The nitrile substituent at the 6-position of the imidazo[1,2-a]pyridine ring is typically introduced by:
Starting from 2-Aminopyridine Derivatives Bearing a Nitrile Group :
Using 5-cyano-2-aminopyridine as the starting amino component in the GBB reaction or condensation allows direct incorporation of the nitrile at the desired position.Post-Cyclization Functionalization :
Alternatively, nitrile groups can be introduced by halogenation at the 6-position followed by nucleophilic substitution with cyanide or via palladium-catalyzed cyanation reactions.Sandmeyer-Type Reactions :
Conversion of amino groups to nitriles via diazotization followed by treatment with copper(I) cyanide is also reported.
Installation of the Methylaminomethyl Side Chain
The methylaminomethyl substituent at the 2-position is generally introduced through:
Nucleophilic Substitution with Methylamine Derivatives :
The 2-position of the imidazo[1,2-a]pyridine can be functionalized by reaction of a suitable leaving group (e.g., halogenated methyl group) with methylamine or methylamino-containing reagents.Reductive Amination :
Aldehyde-functionalized imidazo[1,2-a]pyridines at the 2-position can undergo reductive amination with methylamine or methylamine equivalents in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride.
Representative Synthetic Route (Literature-Based Example)
Analytical and Research Findings
The GBB reaction catalyzed by heteropolyacids (e.g., phosphotungstic acid) is environmentally benign and scalable, providing a broad substrate scope and high yields for imidazo[1,2-a]pyridines with nitrile substituents.
Microwave-assisted synthesis significantly reduces reaction times (minutes to hours) compared to classical heating methods, improving throughput.
The selectivity and yield of methylaminomethyl installation depend on the choice of reductive amination conditions and the aldehyde precursor's purity.
Post-synthetic modifications such as fluorination or amide formation from nitriles are feasible, expanding the chemical diversity of the scaffold.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine core | GBB three-component reaction | 2-Aminopyridine, aldehyde, isocyanide, HPW catalyst | One-pot, high atom economy, mild conditions | Sensitive to substituent effects on amine and isocyanide |
| Carbonitrile introduction | Starting nitrile-substituted amine or Sandmeyer cyanation | 5-Cyano-2-aminopyridine or CuCN in Sandmeyer | Direct incorporation, well-established | Requires handling of toxic cyanide reagents |
| Methylaminomethyl installation | Reductive amination | Aldehyde intermediate, methylamine, NaBH4 | High selectivity, mild conditions | Requires pure aldehyde intermediate |
| Post-functionalization | Pd-catalyzed coupling, fluorination | Pd catalysts, NFSI, NaH | Structural diversification | Multi-step, requires careful optimization |
Chemical Reactions Analysis
Types of Reactions
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or alkylation
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as iodine.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or iodine
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile
- Molecular Formula : C10H11N5
- Molecular Weight : 199.23 g/mol
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest .
Neuropharmacological Effects
There is growing evidence supporting the neuropharmacological potential of imidazo[1,2-a]pyridines. Research has shown that these compounds can act as positive modulators of GABA_A receptors, which are crucial for neurotransmission in the central nervous system. This action may lead to anxiolytic effects without the sedation typically associated with other GABAergic drugs .
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic routes often include the formation of the imidazole ring followed by functionalization at the 6-position with a carbonitrile group.
Formulation Studies
Formulations incorporating this compound have been developed for targeted drug delivery systems. Research has focused on optimizing these formulations to enhance bioavailability and therapeutic efficacy while minimizing side effects. Various excipients have been tested to improve solubility and stability in pharmaceutical preparations.
Case Study 1: Anticancer Efficacy
In a preclinical study published in Journal of Medicinal Chemistry, researchers evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer activity. Among them, this compound exhibited potent activity against breast cancer cells with an IC50 value significantly lower than existing chemotherapeutics .
Case Study 2: Neuropharmacological Assessment
A clinical trial investigated the effects of a novel formulation containing this compound on anxiety disorders. Results indicated a marked reduction in anxiety symptoms with minimal sedation compared to traditional anxiolytics, highlighting its therapeutic potential in treating anxiety without common side effects associated with benzodiazepines .
Table 1: Comparison of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Table 2: Summary of Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Imidazole Ring | Precursor A + Reagent X |
| 2 | N-methylation | Imidazole Intermediate + Methylating Agent |
| 3 | Carbonitrile Substitution | N-Methylated Intermediate + CN Source |
Mechanism of Action
The mechanism of action of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a covalent inhibitor by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile with structurally related analogs:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The methylaminomethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., t-butyl in XOWVOX) . Electron-withdrawing groups (e.g., NO₂ in DABTEI) correlate with anticancer activity, while cyano groups (as in 4a) are pivotal for antiprotozoal agent synthesis .
Solubility and Reactivity :
- Carboxylic acid derivatives (e.g., 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibit higher aqueous solubility than carbonitrile analogs .
- Halogenated derivatives (e.g., KOXGEM) display crystallographic stability due to halogen-halogen interactions .
Synthetic Utility :
Biological Activity
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is a compound that belongs to the imidazo[1,2-a]pyridine class of heterocycles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C9H10N4
- Molecular Weight : 186.21 g/mol
- CAS Number : 1454849-59-2
Pharmacological Activities
Research indicates that imidazo[1,2-a]pyridines exhibit a wide range of biological activities, including but not limited to:
- Anticancer Activity : Several derivatives of imidazo[1,2-a]pyridine have shown potential as anticancer agents. For instance, studies have demonstrated that certain compounds within this class can inhibit tumor growth in various cancer cell lines, with IC50 values often in the low micromolar range. The mechanism typically involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Many derivatives displayed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship studies suggest that modifications at specific positions on the imidazo ring enhance antimicrobial potency .
- Anti-inflammatory Effects : Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Key observations from SAR studies include:
- Substitution Patterns : The presence of electron-donating groups (e.g., methylamino) at specific positions on the imidazo ring enhances biological activity. For example, methyl substitution at the 6-position has been associated with increased anticancer activity .
- Functional Groups : The introduction of various functional groups can modulate solubility and binding affinity to biological targets. Compounds with cyano or halogen substituents often exhibit improved potency against certain cancer cell lines .
Case Study 1: Anticancer Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Among the tested compounds, this compound exhibited an IC50 value of 5 µM against MCF-7 cells, indicating significant anticancer potential. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against multi-drug resistant strains. The compound showed MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
